molecular formula C3H9O5P B1589935 (1,2-Dihydroxypropyl)phosphonic acid CAS No. 84954-80-3

(1,2-Dihydroxypropyl)phosphonic acid

Cat. No. B1589935
CAS RN: 84954-80-3
M. Wt: 156.07 g/mol
InChI Key: MXMXXUIOCREOTJ-UHFFFAOYSA-N
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Description

(1,2-Dihydroxypropyl)phosphonic acid, also known as DHPPA, is a phosphonic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DHPPA is a colorless, odorless, and water-soluble compound that is widely used in various fields such as medicine, agriculture, and industrial chemistry.

Scientific Research Applications

Scale Inhibitors for Oilfield Applications

(1,2-Dihydroxypropyl)phosphonic acid, a hydrolysis product of fosfomycin, has been tested as a new aminomethylene-free phosphonate scale inhibitor (SI) for calcite and gypsum scales in oilfields . It demonstrated excellent compatibility with calcium ions of up to 1000 ppm throughout a 24-hour experiment period . This makes it a promising candidate for mitigating various oilfield scales, especially in areas with strict environmental regulations .

Bioactive Properties

Phosphonic acids, including (1,2-Dihydroxypropyl)phosphonic acid, have been used for their bioactive properties . They can serve as drugs or pro-drugs, offering potential benefits in medical treatments .

Bone Targeting

Phosphonic acids are known for their ability to bind strongly to bone tissue . This property can be exploited in the design of drugs and other substances for targeted delivery to bones .

Supramolecular or Hybrid Material Design

The unique properties of phosphonic acids make them useful in the design of supramolecular or hybrid materials . These materials can have a wide range of applications, from electronics to biomedicine .

Surface Functionalization

Phosphonic acids can be used to functionalize surfaces . This can enhance the surface’s properties, such as its reactivity, stability, or biocompatibility .

Analytical Applications

Phosphonic acids can be used in analytical processes . Their strong binding to various substrates can be exploited in techniques such as chromatography .

Medical Imaging

Phosphonic acids can be used in medical imaging . They can be incorporated into imaging agents to improve their performance .

Phosphoantigens

Phosphonic acids can act as phosphoantigens . These are substances that can stimulate an immune response, and they have potential applications in immunotherapy .

properties

IUPAC Name

1,2-dihydroxypropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXXUIOCREOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dihydroxypropyl)phosphonic acid

CAS RN

84954-80-3
Record name (1,2-Dihydroxypropyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?

A1: (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.

Q2: How does the calcium compatibility of (1,2-Dihydroxypropyl)phosphonic acid compare to traditional scale inhibitors?

A2: The research indicates that (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.

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